Product packaging for 2-(Hydroxymethyl)-6-nitrosophenol(Cat. No.:CAS No. 202754-60-7)

2-(Hydroxymethyl)-6-nitrosophenol

Cat. No.: B12584511
CAS No.: 202754-60-7
M. Wt: 153.14 g/mol
InChI Key: YPKCRIONIOAEMZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-nitrosophenol is a chemical compound of interest in organic synthesis and materials science research. While specific studies on this exact molecule are limited, research on analogous nitrophenol and hydroxymethyl-substituted phenol compounds indicates its potential utility. Related structures are frequently investigated as intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials . For instance, nitrophenol derivatives are commonly reduced to their corresponding amino forms, which are valuable precursors in chemical synthesis . The presence of both a hydroxymethyl group and a nitroso group on the phenolic ring makes this molecule a versatile building block for further chemical modification. Researchers explore such compounds for developing new catalytic processes and studying reaction mechanisms. This product is intended for research and further manufacturing applications and is not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B12584511 2-(Hydroxymethyl)-6-nitrosophenol CAS No. 202754-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202754-60-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(hydroxymethyl)-6-nitrosophenol

InChI

InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2

InChI Key

YPKCRIONIOAEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=O)O)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(Hydroxymethyl)-6-nitrosophenol

The construction of the this compound scaffold can be approached through several strategic pathways, primarily involving the sequential introduction of the functional groups onto a phenolic precursor or the modification of a pre-functionalized aromatic ring.

The introduction of a hydroxymethyl (-CH₂OH) group onto a phenol (B47542) ring, known as hydroxymethylation, is a fundamental transformation in phenolic chemistry. This reaction is typically achieved using formaldehyde (B43269) (HCHO) under basic conditions. The phenoxide ion, formed in the presence of a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

The reaction generally produces a mixture of ortho- and para-isomers due to the strong activating and directing effects of the hydroxyl group. To achieve the specific 2-hydroxymethyl substitution required for the target molecule, strategies can be employed to favor ortho-substitution, such as using a starting phenol that has a blocking group at the para-position. While mono-hydroxymethylation can be challenging, careful control of reaction conditions can optimize the yield of the desired salicyl alcohol (2-hydroxybenzyl alcohol) derivative. rsc.org

Nitrosation of phenols is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺) acts as the electrophile. The nitrosonium ion is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The hydroxyl group is a powerful activating group, directing the incoming electrophile to the ortho and para positions.

Achieving regioselective nitrosation at the C6 position (ortho to the hydroxyl group) requires specific strategies. Direct nitrosation of 2-(hydroxymethyl)phenol would likely yield a mixture of isomers. A more controlled approach involves the nitrosation of a precursor where the desired substitution pattern is favored. For example, the nitrosation of salicylaldehyde (2-hydroxybenzaldehyde) has been shown to yield 3-nitro and 5-nitro isomers. oatext.comgoogle.comnih.govpatsnap.comgoogle.com The presence of the aldehyde group deactivates the ring, but the powerful ortho-, para-directing hydroxyl group still governs the substitution, making the position ortho to the hydroxyl and meta to the aldehyde (the C3 position, which corresponds to the C6 position in the target molecule's nomenclature) a possible, albeit sometimes minor, product.

Table 1: Reagents for Nitration/Nitrosation of Salicylaldehyde Derivatives

Nitrating/Nitrosating Agent Solvent/Conditions Outcome Reference
Conc. H₂SO₄ / Conc. HNO₃ Ice-salt bath (0°C) Mixture of 3- and 5-nitrosalicylaldehyde oatext.com
Cerium Ammonium Nitrate Acetic Acid / PEG-400 Mixture of 3- and 5-nitrosalicylaldehyde patsnap.comgoogle.com
Urea Nitrate Acetonitrile/Water, Microwave Selective formation of 3-nitrosalicylaldehyde chemicalbook.com

Note: While some references use nitrating agents, the resulting nitro-salicylaldehydes are key precursors for nitroso-compounds, often via reduction.

Given the challenges in controlling regioselectivity in a single step, a multi-step synthesis starting from a readily available precursor is the most logical approach. A highly plausible route involves the preparation of 3-nitrosalicylaldehyde followed by selective reduction of the aldehyde functionality.

Synthesis of 3-Nitrosalicylaldehyde: The synthesis begins with salicylaldehyde. Using specific reagents, such as urea nitrate under microwave irradiation, can selectively introduce a nitro group at the C3 position to yield 3-nitrosalicylaldehyde. chemicalbook.com Other methods using reagents like cerium ammonium nitrate also produce this isomer, though often as a mixture with the 5-nitro counterpart, requiring subsequent separation. patsnap.comgoogle.com

Selective Reduction of the Aldehyde: The second step involves the reduction of the aldehyde group in 3-nitrosalicylaldehyde to a primary alcohol. This transformation must be selective to avoid reducing the nitroso group. A mild reducing agent such as sodium borohydride (NaBH₄) is well-suited for this purpose, as it readily reduces aldehydes while typically not affecting nitroso groups or the aromatic ring under standard conditions. This reaction would yield the final product, this compound.

The synthetic strategies outlined above are amenable to modification for the creation of various analogues.

Ring Substitution: Beginning with substituted phenols or salicylaldehydes allows for the introduction of a wide range of functional groups (e.g., alkyl, alkoxy, halogen) onto the aromatic ring.

Modification of the Hydroxymethyl Group: While not strictly creating analogues of the parent compound, subsequent reactions of the hydroxymethyl group (as detailed in section 2.3) can be considered a form of derivative synthesis.

Modification of the Nitroso Group: The nitroso group itself can be a handle for further synthesis, for example, through reduction to an amine or oxidation to a nitro group, leading to different classes of compounds.

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, making it a prime site for derivatization. These reactions are often used to protect the hydroxyl group during other synthetic steps or to modify the molecule's properties. nih.govrhhz.netresearchgate.net

Etherification (Alkylation): The phenoxide, formed by treating the phenol with a base like sodium or potassium carbonate, can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in a Williamson ether synthesis to form the corresponding ether.

Esterification (Acylation): Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would yield the acetate ester.

Silylation: The hydroxyl group can be protected by converting it into a silyl ether using silylating agents like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Functional Group Formed
Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Ether (-OR)
Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base Ester (-OCOR)

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group in this compound behaves as a typical primary benzylic alcohol, allowing for a range of chemical transformations at this site.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), would convert the hydroxymethyl group to an aldehyde, reforming a salicylaldehyde derivative. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, would lead to the corresponding carboxylic acid (a salicylic acid derivative).

Substitution: The hydroxyl of the hydroxymethyl group can be substituted, particularly under acidic conditions. For instance, reaction with hydrohalic acids like hydrochloric acid (HCl) can replace the -OH group with a chlorine atom to form a 2-(chloromethyl) derivative. nagwa.com Other reagents like thionyl chloride (SOCl₂) can achieve the same transformation.

Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidants are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically proceed to the carboxylic acid.

Oxidation to Aldehyde: Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are effective for the controlled oxidation of primary alcohols to aldehydes. These reagents are known for their selectivity, minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are necessary to convert the hydroxymethyl group directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). These powerful oxidants ensure complete oxidation of the alcohol. libretexts.orgnih.govleah4sci.com

Target FunctionalityReagentTypical ConditionsProduct
AldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂2-Formyl-6-nitrosophenol
Carboxylic AcidPotassium permanganate (KMnO₄)1. aq. NaOH, heat; 2. H₃O⁺2-Carboxy-6-nitrosophenol
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to r.t.2-Carboxy-6-nitrosophenol

Esterification and Etherification Reactions

The hydroxyl of the hydroxymethyl group can readily undergo esterification and etherification, providing pathways to introduce a wide variety of functional groups.

Esterification: This transformation is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine. vedantu.comchemguide.co.uk The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Direct esterification with a carboxylic acid is also possible using an acid catalyst (Fischer esterification), though this may be complicated by the presence of the phenolic hydroxyl group. researchgate.net

Etherification: The formation of an ether at the hydroxymethyl position is commonly carried out via a variation of the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether. Care must be taken with base selection to avoid competitive deprotonation of the more acidic phenolic hydroxyl group.

Reaction TypeReagent(s)Product ClassExample Product
EsterificationAcetyl chloride / PyridineAcetate Ester2-(Acetoxymethyl)-6-nitrosophenol
EsterificationAcetic anhydride / PyridineAcetate Ester2-(Acetoxymethyl)-6-nitrosophenol
Etherification1. NaH; 2. Methyl iodideMethyl Ether2-(Methoxymethyl)-6-nitrosophenol
Etherification1. NaH; 2. Benzyl bromideBenzyl Ether2-(Benzyloxymethyl)-6-nitrosophenol

Nucleophilic Substitution at the Hydroxymethyl Carbon

The hydroxyl group of the benzylic alcohol is a poor leaving group but can be converted into one, allowing for nucleophilic substitution.

One common strategy involves converting the alcohol into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide).

Alternatively, direct conversion to a halide can be achieved. For instance, reaction with hydrohalic acids like hydrochloric acid can replace the hydroxyl group with a chlorine atom. nagwa.com Reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are also effective for this transformation.

ReagentIntermediate/Activated GroupNucleophile (Example)Product
Tosyl chloride / Pyridine-CH₂OTsNaCN2-(Cyanomethyl)-6-nitrosophenol
Thionyl chloride (SOCl₂)-CH₂Cl-2-(Chloromethyl)-6-nitrosophenol
Phosphorus tribromide (PBr₃)-CH₂Br-2-(Bromomethyl)-6-nitrosophenol

Reactivity of the Nitrosophenol Moiety

The nitrosophenol core of the molecule exhibits its own characteristic reactivity, dominated by the chemistry of the nitroso group and the activated aromatic ring.

Reduction Pathways of the Nitroso Group

The nitroso group is readily reduced to a primary amino group under various conditions. This transformation is a key step in the synthesis of substituted aminophenols, which are valuable intermediates.

Commonly used methods for the reduction of aromatic nitroso compounds include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for this reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfhydrate (NaSH) can also be employed for the reduction of nitroso groups to amines. cdnsciencepub.comgoogle.com In some cases, reduction may yield the corresponding hydroxylamine (B1172632) as an intermediate or final product, depending on the reducing agent and conditions. mdpi.com

Reducing AgentTypical ConditionsPrimary Product
H₂ / Pd/CMethanol or Ethanol2-Amino-6-(hydroxymethyl)phenol
Sn / conc. HClHeat2-Amino-6-(hydroxymethyl)phenol
Sodium dithionite (Na₂S₂O₄)Aqueous solution2-Amino-6-(hydroxymethyl)phenol
Sodium sulfhydrate (NaSH)Aqueous base2-Amino-6-(hydroxymethyl)phenol

Rearrangement Reactions

Nitrosophenols can exist in a tautomeric equilibrium with their corresponding quinone monoxime isomers. In the case of this compound, it can tautomerize to 2-(hydroxymethyl)-1,4-benzoquinone-4-oxime. This equilibrium is a fundamental type of rearrangement that influences the compound's reactivity and spectroscopic properties.

While specific named rearrangements for this exact molecule are not widely documented, related N-aryl compounds undergo acid-catalyzed rearrangements. For example, the Bamberger rearrangement involves the conversion of N-phenylhydroxylamines to aminophenols. wiley-vch.de Given that hydroxylamines can be formed from the partial reduction of nitroso compounds, such pathways could be mechanistically relevant under certain acidic conditions.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring in this compound is substituted with three groups, each exerting an electronic influence that directs the position of any subsequent electrophilic attack.

-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. byjus.comlkouniv.ac.in

-CH₂OH (Hydroxymethyl): A weakly activating group and an ortho, para-director.

-NO (Nitroso): A deactivating group due to its inductive electron withdrawal. However, unlike the nitro group, the nitroso group is an ortho, para-director because the nitrogen's lone pair can participate in resonance stabilization of the arenium ion intermediate.

ReactionElectrophilePredicted Major Product
BrominationBr⁺ (from Br₂)4-Bromo-2-(hydroxymethyl)-6-nitrosophenol
NitrationNO₂⁺ (from HNO₃/H₂SO₄)2-(Hydroxymethyl)-4-nitro-6-nitrosophenol
SulfonationSO₃ (from fuming H₂SO₄)4-Hydroxy-3-(hydroxymethyl)-5-nitros benzenesulfonic acid

Chemical Reactivity and Mechanistic Investigations

Detailed Reaction Mechanisms of 2-(Hydroxymethyl)-6-nitrosophenol

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the phenolic hydroxyl, the nitroso group, and the hydroxymethyl group, all positioned on a benzene (B151609) ring.

Intramolecular Proton Transfer Processes

Intramolecular proton transfer (IPT) is a fundamental process anticipated to occur in this compound, primarily between the phenolic hydroxyl group and the nitroso group. This is a well-documented phenomenon in ortho-substituted phenols containing a proton-accepting group, such as o-nitrophenol. illinois.eduosti.gov In the ground state, an intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and the oxygen or nitrogen atom of the nitroso group.

Upon electronic excitation, for instance by absorption of UV light, an excited-state intramolecular proton transfer (ESIPT) is likely to occur. This process involves the transfer of the proton from the hydroxyl group to the nitroso group, forming a transient keto-oxime tautomer in an excited state. This phenomenon is observed in similar molecules where changes in the molecular backbone, such as the transient compression of the distance between the proton donor and acceptor atoms, facilitate the barrierless transfer of the proton. osti.gov

The hydroxymethyl group, being in the ortho position to the nitroso group, could influence the dynamics of proton transfer through steric and electronic effects, potentially altering the conformation of the six-membered ring formed by the intramolecular hydrogen bond and thereby affecting the efficiency of the ESIPT process.

Tautomeric Equilibria and their Kinetic Aspects

This compound is expected to exist in a tautomeric equilibrium with its corresponding ortho-quinone monoxime form. This type of tautomerism is a characteristic feature of o-nitrosophenols. researchgate.netrsc.org The equilibrium involves the migration of the phenolic proton to the oxygen atom of the nitroso group, leading to the formation of a quinone monoxime structure.

Tautomeric Equilibrium of this compound:

Tautomer NameStructural FormulaKey Features
This compoundC₇H₇NO₃Aromatic phenol (B47542) ring with nitroso and hydroxymethyl substituents.
6-(Hydroxymethyl)-1,2-benzoquinone 2-oximeC₇H₇NO₃Quinonoid ring with an oxime group and a hydroxymethyl substituent.

Studies on related p-nitrosophenols have shown that the equilibrium often favors the quinone monoxime form, despite the loss of aromaticity of the benzene ring. stackexchange.com This preference is attributed to the greater stability of the oxime functionality compared to the nitroso group and the favorable energetics of proton placement on the oxime nitrogen. stackexchange.com The kinetics of this tautomerization can be influenced by solvent polarity and pH. The presence of the hydroxymethyl group may have a subtle effect on the position of this equilibrium through its electronic donating or withdrawing character, which can influence the acidity of the phenolic proton and the stability of the respective tautomers.

Oxidative and Reductive Transformation Mechanisms

The nitroso group in this compound is susceptible to both oxidation and reduction.

Oxidation: Oxidation of the nitroso group would likely yield the corresponding nitro compound, 2-(hydroxymethyl)-6-nitrophenol. This transformation can be achieved using various oxidizing agents. The mechanism would involve the transfer of electrons from the nitrogen atom of the nitroso group.

Reduction: Reduction of the nitroso group can lead to the formation of 2-amino-6-(hydroxymethyl)phenol. This transformation is typically carried out using reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation. The mechanism involves the addition of hydrogen atoms across the nitrogen-oxygen double bond.

The hydroxymethyl group can also undergo oxidation to an aldehyde or a carboxylic acid group under appropriate conditions, although this would typically require stronger oxidizing agents than those needed for the nitroso group.

Intermolecular Interactions and Reaction Pathways

The functional groups of this compound provide sites for various intermolecular interactions and reactions.

Nucleophilic and Electrophilic Attack Mechanisms

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly activating hydroxyl group. However, the nitroso group is a deactivating group. The directing effect of the hydroxyl group would favor electrophilic attack at the positions ortho and para to it.

The molecule also possesses nucleophilic centers, such as the oxygen atoms of the hydroxyl and nitroso groups, and the nitrogen atom of the nitroso group. These sites can react with electrophiles. For instance, the phenolic hydroxyl can be deprotonated to form a phenoxide, which is a potent nucleophile and can participate in reactions like Williamson ether synthesis.

Reaction with Specific Reagents and Catalysts

Metal Ion Chelation: Like other o-nitrosophenols, this compound is expected to act as a chelating agent for metal ions. The hydroxyl and nitroso groups can coordinate with a metal ion to form stable five-membered chelate rings. This property is well-documented for o-nitrosophenols, which have a high affinity for various metal ions, including copper(II) and cobalt(II). mdpi.com The resulting metal complexes can have interesting catalytic or spectroscopic properties. The hydroxymethyl group could potentially participate in coordination as well, depending on the metal ion and reaction conditions.

Catalytic Hydrogenation: In the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, both the nitroso group and potentially the aromatic ring can be reduced. Selective reduction of the nitroso group to an amino group is a common transformation for nitrosophenols.

Reactions of the Hydroxymethyl Group: The hydroxymethyl group imparts the reactivity of a primary alcohol. It can undergo esterification with carboxylic acids or their derivatives, and etherification, for example, with alkyl halides in the presence of a base.

Advanced Studies on Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of this compound. Due to the compound's structure, several transient species can be postulated and have been investigated in related chemical systems.

A key feature of ortho-nitrosophenols is their tautomeric equilibrium with the corresponding quinone monoxime form. echemi.comstackexchange.combrainly.in In the case of this compound, it is in equilibrium with 2-hydroxy-6-(hydroxymethyl)benzo-1,4-quinone monoxime. The stability of the quinonoid form is influenced by factors such as solvent polarity and pH. While aromaticity is lost in the quinone monoxime form, the formation of a more stable oxime functionality compared to the nitroso group can drive the equilibrium towards the quinonoid structure. echemi.comstackexchange.com

Upon reduction of the nitroso group, a key transformation in the context of self-immolative chemistry, a transient p-aminophenol derivative is formed. This species is highly unstable and poised to undergo further reaction. The reduction can be initiated by various chemical or enzymatic reducing agents. nih.govmdpi.comrsc.org

The critical reactive intermediate in the self-immolative cascade is the ortho-quinone methide. nih.govnih.gov Following the reduction of the nitroso group to an amino group, the resulting 2-amino-6-(hydroxymethyl)phenol can undergo a 1,4-elimination reaction. This process is facilitated by the electron-donating amino group, which promotes the expulsion of the hydroxymethyl group's hydroxyl moiety, leading to the formation of the highly electrophilic ortho-quinone methide. rsc.org These intermediates are typically short-lived and readily react with available nucleophiles. nih.govnih.gov The generation of quinone methides from hydroxymethylphenol precursors through various methods, including oxidation or thermal activation, is a well-established process. nih.govnih.gov

Intermediate Type Precursor Trigger/Conditions Key Characteristics
Quinone MonoximeThis compoundTautomeric EquilibriumNon-aromatic, contains an oxime group.
p-Aminophenol derivativeThis compoundReduction of nitroso groupTransient, electron-rich aromatic system.
ortho-Quinone Methide2-Amino-6-(hydroxymethyl)phenol1,4-eliminationHighly electrophilic, transient species.

Self-Immolative Linker Chemistry and Related Fragmentation Mechanisms

The unique arrangement of functional groups in this compound makes it a potential candidate for application as a self-immolative linker, particularly in systems triggered by a reductive stimulus. nih.govrsc.org Self-immolative linkers are molecular constructs designed to fragment and release a cargo molecule in response to a specific trigger. nih.govrsc.org

The proposed self-immolative fragmentation of this compound is initiated by the reduction of the nitroso group to an amine. This transformation acts as the trigger for a cascade of electronic rearrangements. The newly formed amino group, being a strong electron-donating group, facilitates a 1,4-elimination reaction. This results in the formation of an ortho-quinone methide intermediate and the release of any molecule that was attached to the hydroxymethyl group. rsc.org The highly reactive quinone methide is then quenched by water or other nucleophiles present in the medium. nih.govnih.gov

The fragmentation pattern of this compound and its derivatives upon ionization, for instance in a mass spectrometer, can provide further insight into its stability and reactivity. The fragmentation would likely proceed through pathways characteristic of phenolic compounds and aromatic alcohols. libretexts.orgyoutube.com Key fragmentation processes would include the loss of water from the hydroxymethyl group, cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (alpha-cleavage), and fragmentation of the aromatic ring itself. libretexts.org For phenolic compounds, the loss of CO and HCO radicals is also a common fragmentation pathway. libretexts.org

Fragmentation Step Proposed Mechanism Resulting Fragment Significance
Water LossDehydration from the hydroxymethyl group.[M-H₂O]⁺Common for alcohols. libretexts.org
Alpha-CleavageCleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group.[M-CH₂OH]⁺Characteristic of benzylic alcohols.
Ring FragmentationCleavage of the aromatic ring structure.Various smaller fragmentsIndicates higher energy fragmentation.
CO/HCO LossLoss of carbon monoxide or a formyl radical.[M-CO]⁺ or [M-HCO]⁺Typical for phenolic compounds. libretexts.org

In-depth analysis of the theoretical and computational chemistry of this compound is currently limited in publicly available scientific literature.

Following a comprehensive search for dedicated research on the quantum chemical properties of this compound, it has been determined that there is a notable absence of specific studies focusing on its theoretical and computational analysis. Investigations into areas such as its optimized molecular geometry, electronic structure, frontier molecular orbitals, molecular electrostatic potential, natural bond orbital analysis, and global reactivity descriptors have not been extensively reported in peer-reviewed journals or academic databases.

While computational chemistry is a powerful tool for elucidating the properties and reactivity of chemical compounds, the specific application of methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to this compound is not readily found in existing literature. Consequently, detailed data on its conformational analysis, bond lengths, bond angles, electronic delocalization, HOMO-LUMO energy gap, and reactivity indices such as chemical hardness, softness, and electrophilicity are not available to be compiled and presented.

The lack of such foundational computational research means that a detailed article structured around the requested theoretical and computational chemistry studies cannot be accurately generated at this time. Further scholarly research is required to explore the quantum chemical characteristics of this compound to provide the data necessary for a thorough analysis as outlined.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions, electronic transitions, or nuclear environments, providing a deeper understanding of the molecule's structure and electronic properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies with a good degree of accuracy. Methods such as Density Functional Theory (DFT), often with the B3LYP functional, and Hartree-Fock (HF) are commonly used for these calculations. researchgate.net The basis set employed, such as 6-311++G(d,p), is also a critical parameter in obtaining accurate results. researchgate.net

For a molecule like 2-(Hydroxymethyl)-6-nitrosophenol, theoretical calculations would predict the frequencies associated with the stretching and bending of its various functional groups: O-H, C-H, C=C (aromatic), C-N, N=O, and C-O. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

To illustrate, a computational study on the related compound 2,4,6-trinitrophenol (TNP) calculated the vibrational frequencies using both HF and B3LYP methods. The following table presents a selection of these calculated frequencies. researchgate.net

Vibrational ModeHF/6-311++G(d,p) Frequency (cm⁻¹)B3LYP/6-311++G(d,p) Frequency (cm⁻¹)
O-H Stretch38503550
Aromatic C-H Stretch33503200
NO₂ Asymmetric Stretch17501600
NO₂ Symmetric Stretch15001400
C-C Aromatic Stretch14501350

This table shows calculated vibrational frequencies for 2,4,6-trinitrophenol, a related compound, to illustrate the type of data obtained from such calculations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations could help in understanding the electronic transitions, such as π → π* and n → π* transitions, involving the phenyl ring and the nitroso and hydroxyl substituents. The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the absorption spectrum. mdpi.com

A study on nitrophenols, for instance, used TD-DFT with the B3LYP functional and the 6-31G+(d,p) basis set to investigate their excited states. mdpi.com For 2-nitrophenolate, preliminary calculations using the second-order approximate coupled-cluster (CC2) method predicted transitions at 249 nm and 237 nm in water. mdpi.com Such theoretical predictions are crucial for interpreting experimental spectra and understanding the photochemistry of these compounds.

CompoundTransitionPredicted λmax (nm)Computational Method
2-NitrophenolateS₀ → S₅249CC2 (in water)
2-NitrophenolateS₀ → S₆237CC2 (in water)
3-NitrophenolS₀ → S₁~340Not Specified

This table presents examples of predicted UV-Vis absorption maxima for related nitrophenol compounds. mdpi.comdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods can predict NMR chemical shifts (¹H and ¹³C) with increasing accuracy. These predictions are valuable for assigning experimental spectra, especially for complex molecules. The calculations typically involve optimizing the molecular geometry and then computing the NMR shielding tensors, often using DFT methods. nih.gov

Machine learning approaches have also emerged as a rapid and accurate way to predict NMR chemical shifts, often outperforming traditional quantum mechanical methods in speed while maintaining comparable accuracy. nih.gov For this compound, predicting the ¹H and ¹³C chemical shifts would aid in the characterization of the compound and help to confirm its structure. The chemical shifts would be sensitive to the electronic effects of the hydroxymethyl, nitroso, and hydroxyl groups, as well as the intramolecular hydrogen bonding.

Below is a table with experimental ¹H NMR chemical shifts for the related compound 2-nitrophenol (B165410), which illustrates the type of data that can be predicted computationally.

ProtonExperimental δ (ppm) in CDCl₃
OH10.58
H38.10
H57.58
H67.15
H46.99

This table shows experimental ¹H NMR chemical shifts for 2-nitrophenol. Computational predictions aim to reproduce such data.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. github.io Locating and characterizing transition states is a key aspect of understanding reaction mechanisms and kinetics. Computational methods can optimize the geometry of transition states and calculate their energies. Vibrational frequency analysis is then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For this compound, transition state analysis could be used to study various reactions, such as its tautomerization to the corresponding quinone monooxime form. Ab initio calculations on 2-nitrosophenol have shown that the nitroso form is more stable, with a calculated barrier for tautomerization of 10.24 kcal/mol. researchgate.net This type of analysis provides valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org By performing relaxed or frozen scans of specific geometric parameters (e.g., bond lengths, bond angles, or dihedral angles), a one- or two-dimensional slice of the PES can be generated. mdpi.com This allows for the exploration of conformational changes, reaction pathways, and the identification of energy minima (stable structures) and saddle points (transition states).

For this compound, a potential energy surface scan could be used to investigate the rotation of the hydroxymethyl and nitroso groups, or the pathway of the tautomerization reaction. For example, in a study of nitrophenolates, 2D-coordinate scans of the S₁ and S₀ energies were performed along the nitroaromatic dihedral angle and pyramidalization angle to understand the excited-state dynamics. mdpi.com Such scans are crucial for understanding the flexibility of the molecule and the energetic landscape of its chemical transformations.

Intermolecular Interactions and Hydrogen Bonding Studies

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In this compound, the presence of hydroxyl, hydroxymethyl, and nitroso functional groups suggests a rich landscape of hydrogen bonding and other non-covalent interactions. These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties.

The Hirshfeld surface is generated based on the electron distribution of a molecule. Key features of this analysis include the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

For this compound, strong intermolecular O-H···O hydrogen bonds are expected to be the dominant interactions, involving the phenolic hydroxyl, the hydroxymethyl group, and the oxygen atom of the nitroso group. actachemscand.org These interactions would appear as distinct red areas on the dnorm surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The plot is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution and shape of the points on this plot are characteristic of specific interaction types.

Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Interaction TypePredicted ContributionDescription
O···H / H···OHighRepresents strong intermolecular hydrogen bonding involving the hydroxyl, hydroxymethyl, and nitroso groups.
H···HModerateArises from the close packing of hydrogen atoms on the molecular periphery.
C···H / H···CModerate to LowIndicates van der Waals interactions between carbon and hydrogen atoms.
C···CLowPotential for weak π-π stacking interactions between the aromatic rings of adjacent molecules.
N···O / O···NLowInteractions involving the nitroso group with neighboring atoms.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. The this compound molecule possesses electron-donating hydroxyl and hydroxymethyl groups and an electron-withdrawing nitroso group attached to a π-conjugated phenyl ring, suggesting it may have interesting NLO properties.

Theoretical calculations, typically using Density Functional Theory (DFT), are a common approach to predict the NLO properties of molecules. asianpubs.orgresearchgate.net These calculations can provide values for the static first hyperpolarizability (β₀), a key indicator of second-order NLO activity.

The NLO response of a molecule is fundamentally linked to its electronic structure. The presence of both electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of high hyperpolarizability. In this compound, the hydroxyl and hydroxymethyl groups can act as electron donors, while the nitroso group functions as an electron acceptor.

Computational studies on similar nitro- and nitroso-substituted aromatic compounds have shown that the magnitude of the first hyperpolarizability is sensitive to the nature and position of the substituent groups. asianpubs.org The theoretical evaluation of the NLO properties of this compound would involve optimizing its molecular geometry and then calculating the components of the first hyperpolarizability tensor.

The total static first hyperpolarizability (βtot) can be calculated from the individual tensor components. A higher βtot value indicates a stronger NLO response. For comparison, the calculated βtot value is often benchmarked against that of a standard NLO material like urea.

Table 2: Theoretical Non-Linear Optical Properties of a Hypothetical Donor-π-Acceptor System Similar to this compound.

ParameterDescriptionPredicted Trend
Dipole Moment (µ) A measure of the molecule's overall polarity.Moderate to High
Polarizability (α) The ease with which the electron cloud can be distorted by an electric field.Moderate
First Hyperpolarizability (β₀) The primary measure of second-order NLO activity.Potentially significant due to the donor-acceptor structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding NLO properties. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular reactivity and can be correlated with the NLO response. Generally, a smaller HOMO-LUMO gap is associated with easier electronic transitions and potentially larger hyperpolarizability. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the donor groups, while the LUMO would likely be centered on the electron-withdrawing nitroso group. This spatial separation of the frontier orbitals is characteristic of efficient ICT systems.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-(Hydroxymethyl)-6-nitrosophenol

The inherent structural characteristics of this compound dictate its functionality as a ligand. The molecule possesses several potential coordination sites, making it an interesting candidate for the formation of diverse metal complexes.

This compound is a bidentate ligand, with the primary donor atoms being the oxygen of the deprotonated phenolic hydroxyl group and the nitrogen atom of the nitroso group. This O, N donor set is characteristic of o-nitrosophenols and is known to form stable five-membered chelate rings with metal ions.

The general coordination behavior of o-nitrosophenols involves the deprotonation of the phenolic hydroxyl group, creating a phenolate (B1203915) oxygen donor. The nitrogen atom of the adjacent nitroso group then coordinates to the same metal center. This chelation is a key factor in the stability of the resulting metal complexes. It is important to note that o-nitrosophenols can exist in tautomeric equilibrium with their quinone-monoxime form. Spectroscopic evidence from related nitrosophenol complexes suggests that coordination often occurs through the nitrogen atom of the nitroso group and the oxygen from the phenolate.

The hydroxymethyl group (-CH₂OH) at the 2-position introduces an additional potential donor site, the hydroxyl oxygen. While the primary chelation is expected through the phenolate oxygen and the nitroso nitrogen, the hydroxymethyl oxygen could potentially engage in further coordination, especially with larger metal ions or under specific reaction conditions. This could lead to the formation of polynuclear complexes or complexes with higher coordination numbers. However, without specific experimental data, this remains a point of theoretical consideration.

The formation of a five-membered chelate ring by this compound is expected to significantly enhance the thermodynamic stability of its metal complexes, a phenomenon known as the chelate effect. This effect is a result of the favorable entropy change associated with the displacement of multiple monodentate solvent molecules by a single polydentate ligand.

The stability of the resulting metal-nitrosophenolato complexes would also be influenced by the nature of the metal ion, including its size, charge, and electronic configuration. Generally, nitrosophenol ligands form stable complexes with a wide range of transition metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for other nitrosophenol ligands. These methods typically involve the reaction of the free ligand with a metal salt or the in situ formation of the ligand in the presence of the metal ion, such as in the Baudisch reaction. mdpi.com

Based on the known reactivity of other o-nitrosophenols, this compound is expected to react with various transition metal ions to form stable complexes.

Cobalt (Co(II)): Cobalt(II) is known to form stable complexes with nitrosophenol ligands. The reaction would likely result in the formation of a neutral complex with a 1:2 metal-to-ligand ratio, [Co(L)₂], where L represents the deprotonated this compound ligand.

Nickel (Ni(II)): Similar to cobalt, nickel(II) readily forms complexes with o-nitrosophenols. A square planar or octahedral geometry could be anticipated depending on the reaction conditions and the potential coordination of additional ligands (e.g., solvent molecules).

Copper (Cu(II)): Copper(II) complexes of nitrosophenols are among the most studied. The reaction of this compound with a Cu(II) salt would be expected to yield a stable, often colored, complex.

Platinum (Pt(IV)): While less common, platinum complexes with nitrosophenol ligands can be synthesized. The reaction with a Pt(IV) salt would likely require specific conditions to facilitate the formation of a stable coordination compound.

The stoichiometry of the resulting complexes would likely be influenced by the charge of the metal ion and the bidentate nature of the ligand. For divalent metal ions like Co(II), Ni(II), and Cu(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, resulting in neutral complexes of the general formula [M(L)₂].

The coordination geometry around the central metal ion would be determined by the electronic configuration of the metal and the steric and electronic properties of the ligand.

Co(II) (d⁷): Cobalt(II) complexes with nitrosophenols often exhibit either square planar or octahedral geometry.

Ni(II) (d⁸): Nickel(II) complexes can adopt square planar (low-spin) or octahedral (high-spin) geometries. The specific geometry would likely be influenced by the ligand field strength and reaction conditions.

Cu(II) (d⁹): Copper(II) complexes typically exhibit a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect.

Pt(IV) (d⁶): Platinum(IV) complexes are almost exclusively octahedral.

The following table summarizes the anticipated stoichiometries and common coordination geometries for the metal complexes of this compound.

Metal IonAnticipated Stoichiometry (Metal:Ligand)Common Coordination Geometries
Co(II)1:2Square Planar, Octahedral
Ni(II)1:2Square Planar, Octahedral
Cu(II)1:2Distorted Square Planar, Square Pyramidal
Pt(IV)1:2 (with additional ligands)Octahedral

Structural Elucidation of Metal-Nitrosophenolato Complexes

The definitive determination of the structure of any new metal complex relies on a combination of spectroscopic and analytical techniques. For the hypothetical complexes of this compound, a suite of characterization methods would be essential.

Infrared (IR) spectroscopy would be crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor would include the phenolic O-H stretch (which should disappear upon deprotonation and coordination), the N=O stretch of the nitroso group, and the C-O stretch of the hydroxymethyl group. Shifts in these bands upon complexation would provide strong evidence of coordination.

Electronic spectroscopy (UV-Vis) would offer insights into the electronic structure and coordination geometry of the metal complexes. The d-d transitions of the transition metal ions would be particularly informative in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be invaluable for characterizing the ligand and its complexes, especially for diamagnetic species like certain Ni(II) and Pt(IV) complexes.

No Published Research Found for this compound Metal Complexes

A comprehensive search of scientific literature and chemical databases has revealed no specific published research on the coordination chemistry, metal complex formation, or catalytic applications of the chemical compound this compound.

Despite a thorough investigation aimed at gathering data for a detailed scientific article, no studies concerning the single-crystal X-ray diffraction, spectroscopic characterization, electronic and magnetic properties, or catalytic roles of metal complexes derived from this compound could be located.

This absence of information in the public domain suggests that metal complexes of this particular ligand have not been synthesized or characterized, or at least, the findings have not been published in peer-reviewed scientific journals or other accessible literature. Therefore, it is not possible to provide the requested detailed article as no data exists to populate the specified sections and subsections.

General information on related compounds, such as other nitrosophenols and their metal complexes, is available. However, in strict adherence to the request to focus solely on this compound, this broader information has been excluded.

Further research would be required to synthesize and characterize this compound and its potential metal complexes to determine their properties and potential applications. Without such foundational research, any discussion on its coordination chemistry would be purely speculative.

Mechanistic Biological Investigations

Molecular Interactions with Biological Macromolecules

The initial step in a compound's biological journey often involves binding to large biological molecules, or macromolecules, such as proteins and nucleic acids. These interactions can trigger a cascade of cellular events.

Glutathione S-transferases (GSTs) are a crucial family of enzymes involved in detoxification and cellular defense. nih.gov They are known to bind with a wide array of molecules. A key area of investigation for any novel compound is its potential interaction with GSTs.

A standard method to probe such interactions is through fluorescence spectroscopy. Tryptophan, an amino acid often found in the active sites of proteins like GSTs, possesses intrinsic fluorescence. When a compound binds near a tryptophan residue, it can "quench" or alter this fluorescence, providing evidence of binding. The magnitude of this change can help in quantifying the binding affinity.

While specific studies on the binding of 2-(Hydroxymethyl)-6-nitrosophenol to GSTs are not currently available in the literature, the established methodology would involve incubating the purified GST enzyme with varying concentrations of the compound and monitoring the changes in tryptophan fluorescence. This would reveal whether an interaction occurs and provide initial data on the strength of this binding.

Beyond simple binding, a compound can actively interfere with an enzyme's function, either by inhibiting its activity or, in some cases, enhancing it. The nitroso and phenol (B47542) groups within this compound suggest the potential for such interactions.

The study of enzyme kinetics is paramount in elucidating these mechanisms. By measuring the rate of an enzymatic reaction in the presence and absence of the compound, researchers can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). This provides insights into whether the compound binds to the enzyme's active site or to a different, allosteric site.

For this compound, a systematic investigation would involve selecting a panel of relevant enzymes and performing detailed kinetic analyses. This would be essential to understand its potential to disrupt normal cellular processes by altering enzyme function.

Chemical Biology Applications and Probe Development

Chemical biology seeks to use small molecules to understand and manipulate biological systems. Compounds with specific biological interactions can be developed into valuable research tools.

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular context. eubopen.org For a compound like this compound to be considered a starting point for a chemical probe, it would need to exhibit high potency and selectivity for a particular biological target.

The development of a chemical probe from a "hit" compound involves extensive medicinal chemistry efforts to optimize its properties, including its affinity, selectivity, and cell permeability. While the potential of this compound in this regard is yet to be explored, its chemical structure offers functional groups that could be modified to enhance its interaction with a specific biological target.

Biocatalysis harnesses enzymes to perform chemical transformations. In some cases, a substrate molecule is transiently converted into a highly reactive intermediate within the enzyme's active site before the final product is formed. The nitroso group in this compound suggests it could potentially act as, or be converted into, a reactive species in certain enzymatic reactions.

Investigating this would require sophisticated analytical techniques, such as rapid reaction kinetics and spectroscopic methods, to detect and characterize these short-lived intermediates. Understanding if this compound can participate in such mechanisms would be crucial for predicting its metabolic fate and potential reactivity within a biological system.

Mechanistic Insights into Bioactivation and Bioreduction Pathways

Many foreign compounds (xenobiotics) are chemically modified by enzymes in the body, a process known as metabolism. This can lead to either detoxification or, in some cases, "bioactivation," where a relatively inert compound is converted into a more reactive and potentially harmful one.

The nitro group of this compound is a key functional group that can undergo metabolic transformations. Nitro-reduction, the conversion of a nitro group to an amino group, is a common metabolic pathway often carried out by enzymes called nitroreductases. This process can proceed through highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species.

Conversely, the phenol group could be a site for oxidation reactions, potentially leading to the formation of reactive quinone-type structures. Elucidating the specific metabolic pathways of this compound would involve in vitro studies using liver microsomes (a source of metabolic enzymes) and in vivo studies in animal models, followed by the identification of its metabolites using techniques like mass spectrometry. This would provide a comprehensive picture of its metabolic fate and any potential for bioactivation or bioreduction.

Electron Transfer Processes Involving the Nitroso Group

No published research data specifically details the electron transfer processes involving the nitroso group of this compound.

Formation of Reactive Species and their Chemical Fate

There is no available scientific literature that investigates the formation of reactive species from this compound and their subsequent chemical fate.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Influence of Functional Groups on Biological Target Interactions

Specific SAR studies on this compound, detailing the influence of its hydroxymethyl and nitroso functional groups on biological target interactions, have not been reported in the scientific literature.

Comparison with Structurally Related Phenolic Compounds in Biological Contexts

No comparative biological studies featuring this compound alongside other structurally related phenolic compounds could be found in the existing body of scientific research.

Environmental Fate and Degradation Pathways Chemical Perspective

Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments

Oxidative degradation is a primary mechanism by which organic compounds are broken down in the environment, driven by sunlight and reactive oxygen species.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. The specific wavelengths of light that 2-(Hydroxymethyl)-6-nitrosophenol absorbs and the efficiency of this light energy in breaking its chemical bonds are currently undocumented in publicly available research. Consequently, its atmospheric half-life and the nature of the initial photoproducts remain unknown.

Reaction with Environmental Oxidants (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive oxidants in both aquatic and atmospheric environments, playing a key role in the degradation of many organic pollutants. The rate constant for the reaction of hydroxyl radicals with this compound, which would determine its persistence in environments where these radicals are present, has not been experimentally determined or modeled in available studies.

Reductive Degradation Pathways

In environments lacking oxygen (anoxic or anaerobic conditions), reductive degradation pathways become significant.

Anaerobic Biotransformations

Under anaerobic conditions, such as in certain sediments, groundwater, and wastewater treatment systems, microorganisms can use organic compounds as electron acceptors. There are no published studies that specifically investigate the anaerobic biotransformation of this compound. Therefore, its potential for degradation in these environments, and the chemical transformations it might undergo, are not known.

Microbial Degradation Mechanisms (Focus on Chemical Transformations)

Microorganisms have evolved diverse enzymatic machinery to break down a wide array of organic compounds. However, no studies have been identified that isolate or describe microorganisms capable of degrading this compound or elucidate the specific enzymatic pathways involved in its breakdown.

Intermediates and End Products of Degradation

A crucial aspect of understanding the environmental impact of a compound is the identification of its degradation intermediates and final end products, as these can sometimes be more toxic or persistent than the parent compound. Due to the lack of studies on the degradation of this compound, there is no information available on the chemical structures of its potential degradation intermediates or the final products of its mineralization.

Environmental Chemical Implications for Related Aromatic Compounds

To understand the environmental fate and degradation of this compound, it is instructive to examine the behavior of structurally related aromatic compounds. The environmental pathways of molecules containing phenol (B47542), nitro, nitroso, and alkyl-substituted aromatic rings are influenced by the interplay of these functional groups, which dictates their reactivity, transformation, and persistence in various environmental compartments.

Phenolic compounds are significant atmospheric pollutants, often emitted from biomass burning. nih.gov In the atmosphere, their transformation and degradation are driven primarily by reactions with hydroxyl (OH) radicals and through photolysis. nih.govcdc.gov For instance, the atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. cdc.gov The hydroxyl group on the aromatic ring is an activating group, making the ring susceptible to electrophilic attack by atmospheric oxidants. nih.govkhanacademy.org This reactivity leads to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. nih.govmdpi.com The presence of a nitroso group, as in this compound, likely influences its light-absorbing properties and subsequent photochemical reactions.

In aquatic environments, both photolysis and biodegradation are crucial fate processes for phenolic compounds. cdc.gov The degradation of chlorophenols, for example, is well-documented and often involves advanced oxidation processes that generate highly reactive hydroxyl radicals capable of breaking down the aromatic ring. researchgate.net For nitrophenols in water, photolysis can lead to the formation of intermediates like benzoquinone and 4-nitrosophenol. cdc.gov The rate of degradation is influenced by factors such as pH and the presence of other substances. researchgate.net

Microbial degradation is a key pathway for the removal of phenolic compounds from soil and water. jebas.orgresearchgate.net Many microorganisms can utilize these compounds as a source of carbon and energy. nih.govnih.gov However, the presence of a nitro group can make the compound more resistant to degradation, a property known as recalcitrance. jebas.orgresearchgate.net The degradation of nitrophenols has been observed under both aerobic and anaerobic conditions, with half-lives varying from days to much longer depending on the specific conditions and soil type. cdc.gov For example, the degradation of cresol (B1669610) isomers (methylphenols) is influenced by the position of the methyl group, with p-cresol (B1678582) being the most readily degraded under anaerobic conditions. nih.gov The initial step in the microbial catabolism of p-cresol can involve the oxidation of the methyl group to a carboxylic acid, forming p-hydroxybenzoate. nih.gov This suggests that the hydroxymethyl group in this compound could be a potential site for initial microbial oxidation.

The following table provides a summary of the degradation pathways for several related aromatic compounds, offering a comparative basis for predicting the environmental behavior of this compound.

Table 1: Environmental Degradation of Aromatic Compounds Related to this compound

Compound NameRelated Structural Feature(s)Environmental MatrixDominant Degradation Pathway(s)Key Intermediates/Products
Nitrophenols (e.g., 4-Nitrophenol)Phenol, Nitro GroupAtmosphere, Water, SoilPhotolysis, Microbial Degradation cdc.govHydroquinone, 4-Nitrocatechol, Benzoquinone, 4-Nitrosophenol cdc.gov
Chlorophenols (e.g., 2-Chlorophenol)Phenol, Halogen SubstitutionWater, SoilMicrobial Degradation, Advanced Oxidation Processes researchgate.netHydroquinones researchgate.net
Cresols (e.g., p-Cresol)Phenol, Alkyl GroupSoil (anoxic)Microbial Degradation (anaerobic) nih.govp-Hydroxybenzyl alcohol, p-Hydroxybenzaldehyde, p-Hydroxybenzoate nih.gov
Phenol PhenolAtmosphere, Water, SoilReaction with OH radicals, Microbial Degradation mdpi.comcopernicus.orgCatechol, Hydroquinone

The environmental fate of this compound is likely a complex interplay of the pathways seen in these related compounds. The activating hydroxyl group suggests susceptibility to oxidation, while the nitroso and hydroxymethyl groups will modulate its reactivity and microbial accessibility. The hydroxymethyl group, in particular, may provide a site for initial oxidative attack by microorganisms, similar to the methyl group in cresols. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

For 2-(hydroxymethyl)-6-nitrosophenol, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton present in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet, depending on coupling to the hydroxyl proton, in the range of 4.5-5.0 ppm. The phenolic hydroxyl proton (-OH) and the proton of the nitroso group's tautomeric oxime form would likely be broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to the electron-withdrawing nitroso and electron-donating hydroxyl and hydroxymethyl groups showing characteristic shifts. The carbon of the hydroxymethyl group would be expected in the 50-70 ppm region.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for definitive assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0115 - 140
-CH₂OH~4.7~60
Phenolic OHVariable (broad)-
C-OH-~150-160
C-NO-~155-165
C-CH₂OH-~120-130

Note: These are estimated values and would require experimental verification.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring and potentially between the hydroxymethyl protons and the hydroxyl proton. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and hydroxymethyl groups, likely broadened due to hydrogen bonding. The N=O stretching vibration of the nitroso group is expected to appear in the range of 1500-1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the hydroxymethyl group would be found in the 1000-1260 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol, Alcohol)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
N=O Stretch (Nitroso)1500 - 1600Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1000 - 1260Medium to Strong

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum. The N=O stretch would also be Raman active. Due to the presence of the nitroso group, which can act as a chromophore, resonance Raman effects might be observed when using an excitation laser with a wavelength close to an electronic absorption band, potentially enhancing the vibrations associated with the nitroso-aromatic system. spectroscopyonline.comresearchgate.netnsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet and visible regions due to π → π* and n → π* transitions. The aromatic ring and the nitroso group are the primary chromophores. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity and the pH of the solution, as deprotonation of the phenolic hydroxyl group would lead to a significant change in the electronic structure and a bathochromic (red) shift in the spectrum. researchgate.netmdpi.com For comparison, 2-nitrophenol (B165410) exhibits absorption maxima around 279 nm and 351 nm, which are attributed to π → π* transitions. nih.gov Similar transitions would be expected for this compound, with potential shifts due to the presence of the hydroxymethyl group.

Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm)
π → π250 - 380
n → π> 350

Note: These are estimated ranges and would require experimental verification.

Electronic Transitions and Chromophore Analysis

Information regarding the electronic transitions, including the specific wavelengths of maximum absorption (λmax) and the nature of the chromophores within the this compound molecule, is not documented in available literature. This analysis would typically involve UV-Visible spectroscopy to identify π→π* and n→π* transitions associated with the aromatic ring, the nitroso group, and the hydroxymethyl group, and how they interact electronically.

Solvent Effects on Absorption Maxima

Data on how the polarity and hydrogen bonding capabilities of different solvents affect the UV-Vis absorption maxima of this compound are not available. Such studies are crucial for understanding the nature of the electronic transitions and the solute-solvent interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

While the molecular weight of this compound can be calculated from its formula (C₇H₇NO₄), specific mass spectrometry data, including the fragmentation pattern under techniques like electron ionization (EI) or electrospray ionization (ESI), is not published. This information would be vital for confirming the molecular structure and understanding the stability of different parts of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure

There are no published reports on the crystal structure of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration

Without a solved crystal structure, details on the absolute configuration, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) of this compound in the solid state remain unknown.

Powder X-ray Diffraction for Crystalline Phases

No powder X-ray diffraction patterns for this compound are available, which would be used to identify its crystalline phases and assess sample purity.

Time-Resolved Spectroscopic Techniques for Dynamics

Investigations into the excited-state dynamics of this compound using time-resolved spectroscopic techniques have not been reported. These studies would provide insight into processes such as intersystem crossing, internal conversion, and excited-state proton transfer.

Chiroptical Spectroscopies (e.g., Circular Dichroism) if Chiral Derivatives are Explored

The exploration of chiral derivatives of this compound using chiroptical spectroscopies, such as Circular Dichroism (CD), remains a prospective area of research rather than a documented field of study. Chiroptical techniques are specifically designed to investigate the interaction of polarized light with chiral molecules, which are molecules that are non-superimposable on their mirror images.

Should chiral derivatives of this compound be synthesized in the future, for instance, by introducing a stereocenter into the molecule, CD spectroscopy would be an invaluable tool for their characterization. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences in solution.

For a hypothetical chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the chiral center, often through comparison with theoretical calculations or with the spectra of structurally related compounds of known chirality.

However, as of the latest available scientific data, no such studies have been published. The scientific community has not yet reported the synthesis of enantiomerically pure or enriched derivatives of this compound, and therefore, no experimental data from chiroptical spectroscopic analyses exist. The potential for such research remains, offering a pathway to a deeper understanding of the structure-property relationships of this class of compounds, should their chirality become a focus of future chemical investigations.

Data Table

In the absence of experimental research on the chiroptical properties of this compound derivatives, a data table for this section cannot be generated.

Chemical Applications and Advanced Materials Research

Role as Synthetic Intermediates in Organic Synthesis

The structure of "2-(Hydroxymethyl)-6-nitrosophenol" would make it a valuable intermediate in organic synthesis, providing pathways to more complex molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science. openaccessjournals.commdpi.com Nitro-containing compounds, particularly nitroalkenes, are key substrates for synthesizing a wide variety of 5- and 6-membered heterocycles. researchgate.netresearchgate.net The nitroso group, being a strong electron-withdrawing group, can participate in cyclization reactions. For instance, the reaction of nitroarenes can lead to the formation of fused heterocyclic systems like carbazoles. mdpi.com

The presence of both a hydroxyl and a hydroxymethyl group on the phenyl ring of "this compound" would offer multiple reactive sites. These sites could be selectively involved in condensation or cycloaddition reactions to form complex heterocyclic structures, such as benzoxazines or other fused ring systems. The synthesis of various heterocyclic compounds often relies on the strategic use of such functionalized aromatic building blocks. beilstein-journals.org

Phenolic compounds are foundational in creating advanced materials. nih.govresearchgate.net Similarly, nitro compounds are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules. frontiersin.org The nitro group can be readily reduced to an amino group, which then serves as a key functional handle for further molecular elaboration. mdpi.com For example, 2-nitrophenol (B165410) is used as an intermediate to produce 2-aminophenol, a precursor for dyes and other fine chemicals. nih.gov

A molecule like "this compound" would serve as a multifunctional building block. The hydroxymethyl group (-CH2OH) can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. The nitroso group can be reduced to an amine or participate in cycloaddition reactions. The phenolic hydroxyl group provides acidity and a site for etherification or esterification. This versatility would allow for its incorporation into a wide range of functional molecules, from pharmaceuticals to polymers.

Application in Functional Material Development (from structural insights)

The specific arrangement of functional groups in "this compound" suggests its potential use in developing novel functional materials.

Phenol (B47542) and its derivatives are critical monomers in the production of phenolic resins (phenol-formaldehyde resins). The reaction involves the hydroxymethylation of phenol, where formaldehyde (B43269) adds hydroxymethyl groups to the ortho and para positions of the phenol ring. orientjchem.org These hydroxymethylated phenols then undergo polycondensation to form the resin. orientjchem.org

The "this compound" molecule already contains a hydroxymethyl group, making it a potential candidate for direct incorporation into phenolic resin structures. Its bifunctionality (phenolic hydroxyl and hydroxymethyl group) would allow it to act as a monomer or a cross-linking agent, potentially modifying the properties of the final polymer. The nitroso group could also influence the curing process or impart specific functionalities, such as thermal stability or altered mechanical properties, to the resulting resin.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli like light, pH, or temperature. wikipedia.orgfu-berlin.de This property makes them attractive for applications in data storage, displays, and sensors. researchgate.net Certain heterocyclic systems, like spiropyrans and oxazines, are well-known molecular switches that undergo structural changes in response to stimuli. wikipedia.orgtorontomu.carsc.org

Nitrophenols are known to be electrochemically active and are often the target analytes for chemical sensors. bohrium.commdpi.comacs.orgfrontiersin.org For example, various electrochemical sensors have been developed for the sensitive detection of p-nitrophenol. bohrium.commdpi.comfrontiersin.orgacs.org The redox activity of the nitroso group, combined with the electronic properties of the phenol ring, could make "this compound" a candidate for creating redox-active materials or as a component in a molecular switch. The protonation/deprotonation of the phenolic hydroxyl group would be sensitive to pH, and this change could be coupled with the electronic state of the nitroso group, potentially leading to a pH-responsive molecular switch.

Development of Chemical Probes and Reagents

Chemical probes are small molecules used to study biological processes by interacting with specific proteins or other biomolecules. nih.gov The development of high-quality probes is crucial for understanding protein function and for drug discovery. nih.gov Nitrophenols and their derivatives are often used as intermediates in the synthesis of various chemical reagents and bioactive compounds. nih.govmdpi.com For example, 2-nitrophenol is a precursor for fungicides and dyes. nih.gov

Given its array of functional groups, "this compound" could be developed into a chemical probe. The hydroxymethyl group could be used to attach linker molecules for immobilization or for connecting to reporter tags. The nitroso and phenol groups could be involved in binding to a biological target. Furthermore, its potential spectroscopic or electrochemical properties could be exploited for detection purposes, making it a useful reagent in various analytical or biological assays.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Diversity and Sustainable Approaches

Future synthetic research on 2-(Hydroxymethyl)-6-nitrosophenol and its derivatives should prioritize the development of efficient, selective, and sustainable methodologies. The classical methods for synthesizing nitrosophenols, such as the Baudisch reaction, often suffer from low yields and the use of harsh reagents. encyclopedia.pubmdpi.com Modern synthetic chemistry offers a toolkit to overcome these limitations.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing group-assisted C-H nitrosation of pre-existing 2-(hydroxymethyl)phenol would be a highly atom-economical approach. This could involve transition metal catalysis (e.g., with copper, palladium, or rhodium) to achieve regioselective introduction of the nitroso group.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, reaction time) for nitrosation reactions, which can be hazardous on a large scale. This would also facilitate safer handling of potentially unstable intermediates.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could provide a mild and environmentally benign pathway for the synthesis of this compound, avoiding the need for strong oxidants or high temperatures.

Biocatalysis: The use of engineered enzymes, such as specific monooxygenases or nitrite (B80452) reductases, could offer an exceptionally selective and green route to this compound and its enantiopure derivatives if a chiral center is introduced.

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Modified Baudisch Reaction Utilizes simple precursorsOften low yields, harsh conditions, lack of selectivity encyclopedia.pubmdpi.com
Catalytic C-H Nitrosation High atom economy, high regioselectivityCatalyst development, substrate scope limitations
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup costs, potential for clogging
Photoredox Catalysis Mild reaction conditions, sustainableSubstrate and catalyst screening required
Biocatalysis High selectivity, environmentally friendlyEnzyme development and stability

Deeper Mechanistic Understanding of Nitrosophenol Reactivity

A significant area for future investigation is the detailed mechanistic understanding of the reactivity of this compound. A pivotal aspect of nitrosophenol chemistry is its tautomeric equilibrium with the corresponding quinone-monoxime form. encyclopedia.pubmdpi.com The position of this equilibrium is influenced by the solvent, pH, and the nature of substituents on the aromatic ring. The presence of the hydroxymethyl group at the ortho position is likely to have a profound impact on this tautomerism through intramolecular hydrogen bonding.

Future research should aim to:

Quantify Tautomeric Equilibria: Employ spectroscopic techniques such as variable-temperature NMR, UV-Vis, and IR spectroscopy, coupled with computational studies, to quantify the tautomeric ratio of this compound under various conditions.

Elucidate Reaction Pathways: Investigate the kinetics and mechanisms of its characteristic reactions, such as electrophilic and nucleophilic substitutions, oxidation, and reduction. The interplay between the three functional groups (hydroxyl, hydroxymethyl, and nitroso) could lead to novel reactivity.

Explore Photochemistry: The nitroso group can impart interesting photochemical properties. Studying the photochemical reactions of this compound could uncover new synthetic transformations or light-responsive materials.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational chemistry and experimental work will be crucial in unlocking the full potential of this compound.

Integrated TechniqueResearch FocusExpected Outcome
DFT and TD-DFT Electronic structure, tautomeric energies, spectroscopic predictionAccurate prediction of reactivity, spectra, and photophysical properties.
Molecular Dynamics (MD) Solvation effects, conformational analysis of complexesUnderstanding of solvent effects on tautomerism and coordination.
In-situ Spectroscopy (e.g., Raman, IR) Real-time monitoring of reactionsDirect observation of reactive intermediates and transition states.
Electron Localization Function (ELF) Analysis Bonding analysis during reactionsDeeper insight into bond formation and cleavage processes. nih.gov

Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, the relative energies of its tautomers, and the transition states of its reactions. Time-dependent DFT (TD-DFT) can predict its electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. These theoretical predictions can then guide experimental work, for instance, by identifying the most promising reaction conditions or the most likely structures of coordination complexes.

Exploration of Novel Coordination Architectures

The 2-nitrosophenol moiety is a well-known chelating ligand for a variety of metal ions. encyclopedia.pubwikipedia.org The presence of the additional hydroxymethyl group in this compound opens the door to the formation of more complex and potentially functional coordination polymers and metal-organic frameworks (MOFs).

Future research in this area could focus on:

Polymetallic Complexes: The hydroxymethyl group could act as a secondary binding site, bridging metal centers to form di- or polymetallic complexes with interesting magnetic or catalytic properties.

Self-Assembled Structures: The molecule's ability to participate in both coordination bonds and hydrogen bonding (via the phenol (B47542) and hydroxymethyl groups) could be harnessed to create intricate self-assembled supramolecular structures.

Functional MOFs: By using this compound or its derivatives as multitopic linkers, novel MOFs could be synthesized. These materials could be explored for applications in gas storage, separation, or heterogeneous catalysis, similar to how other functionalized linkers are used. acs.org

Investigating Mechanistic Roles in Chemical Biology beyond Current Knowledge

While the biological activities of this compound are yet to be explored, the structural motifs present suggest several intriguing avenues for investigation in chemical biology. Phenol derivatives are known to possess a wide range of biological activities, including antioxidant and antimicrobial effects. ontosight.ai The nitroso group is a known modulator of biological function and can interact with various biomolecules.

Potential research directions include:

Enzyme Inhibition Studies: The compound could be screened for inhibitory activity against various enzymes, particularly those with metal centers in their active sites, due to its chelating ability.

Pro-drug Development: The hydroxymethyl group could be a site for esterification to create pro-drugs, which might release the active this compound upon enzymatic cleavage within cells.

Sensing of Reactive Oxygen and Nitrogen Species (ROS/RNS): The electronic properties of the nitrosophenol system could be sensitive to the presence of ROS and RNS, suggesting its potential as a core structure for developing new sensors for oxidative stress.

Developing Advanced Chemical Tools Based on its Structure and Reactivity

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of advanced chemical tools. nih.gov

Fluorescent Probes: Modification of the aromatic ring with fluorophores could lead to the development of "turn-on" or ratiometric fluorescent probes for metal ions or specific biological analytes. The chelation event would modulate the electronic properties of the system, leading to a change in fluorescence. This approach has been successful for other phenol-based probes. mdpi.com

Photoaffinity Labeling Reagents: The nitroso group, upon photochemical activation, could potentially form a reactive nitrene species capable of covalently labeling binding partners in biological systems. This would be a powerful tool for target identification studies. nih.gov

Release Systems: The hydroxymethyl group could be functionalized with a caging group that is cleaved upon a specific stimulus (e.g., light, enzymatic activity), leading to the release of a therapeutic agent or a signaling molecule.

The development of such tools would be a significant step in translating the fundamental chemistry of this compound into practical applications in biological and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.